REACTION_CXSMILES
|
C(C(C([O:10][C:11]([C:14]([C:17]([F:20])([F:19])[F:18])([F:16])[F:15])(F)[F:12])=O)(F)F)(F)(F)F.ClC(F)=C(F)F>[Ni].O>[C:17]([C:14]([C:11]([F:12])=[O:10])([F:16])[F:15])([F:20])([F:19])[F:18]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)C(F)(F)C(=O)OC(F)(F)C(F)(F)C(F)(F)F
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
ClC(=C(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reflux condenser was cooled
|
Type
|
CUSTOM
|
Details
|
the gas was purged
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the pressure
|
Type
|
CUSTOM
|
Details
|
to recover a gaseous sample (15 g)
|
Name
|
|
Type
|
|
Smiles
|
C(F)(F)(F)C(F)(F)C(=O)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |